Thermal Stability vs. De-Bromo Analogs
The melting point of 5-Bromo-3-methoxypyrazin-2-amine is substantially higher than that of its non-brominated analog (3-methoxypyrazin-2-amine) and its regioisomer lacking the 3-methoxy group (5-bromo-2-aminopyrazine). This indicates greater intermolecular forces and potentially distinct solid-state stability [1].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 135-140 °C |
| Comparator Or Baseline | 3-Methoxypyrazin-2-amine (CAS 4774-10-1): 84-85 °C ; 5-Bromo-2-aminopyrazine (CAS 59489-71-3): 113-117 °C [2] |
| Quantified Difference | Target mp is ~50 °C higher than non-brominated analog and ~23 °C higher than the regioisomeric bromopyrazine |
| Conditions | Melting point determinations reported in standard technical datasheets |
Why This Matters
Higher melting point can simplify purification by recrystallization and improve long-term storage stability in non-refrigerated conditions.
- [1] MolAid. (2024). 2-Amino-5-bromo-3-methoxypyrazine | 5900-13-0. Chemical Properties section. View Source
- [2] ChemWhat. 2-Amino-5-bromopyrazine CAS#: 59489-71-3. Melting point data. View Source
